(3,3,3-Trifluoropropyl)methyldichlorosilane
Overview
Description
(3,3,3-Trifluoropropyl)methyldichlorosilane is a versatile organosilicon compound with the molecular formula C4H7Cl2F3Si. It is a clear, colorless liquid with a pungent odor and is widely used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoropropyl)methyldichlorosilane typically involves the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with hydrogen chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(3,3,3-Trifluoropropyl)trimethoxysilane+HCl→this compound+Methanol
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoropropyl)methyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form (3,3,3-trifluoropropyl)methylsilanediol and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Hydrolysis Conditions: Typically carried out in aqueous or moist environments.
Condensation Conditions: Often requires catalysts such as acids or bases to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: (3,3,3-Trifluoropropyl)methylsilanediol and hydrochloric acid.
Condensation Products: Polysiloxanes with varying chain lengths and properties.
Scientific Research Applications
(3,3,3-Trifluoropropyl)methyldichlorosilane is used in a wide range of scientific research applications, including:
Synthesis of Polymers and Elastomers: It is used in the preparation of fluorosilicone elastomers, which are known for their resistance to high temperatures and chemicals.
Material Synthesis and Modification: It is utilized in the creation of hydrophobic materials, such as highly hydrophobic mesoporous silica, which has outstanding adsorption properties for certain organic compounds.
Coatings and Surfaces: Its derivatives are used to create coatings and surfaces with unique properties, such as increased oil resistance.
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoropropyl)methyldichlorosilane involves its ability to react with various nucleophiles and form stable bonds with silicon. This reactivity is due to the presence of the trifluoropropyl group, which imparts unique chemical properties to the compound. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties of materials .
Comparison with Similar Compounds
Similar Compounds
- (3,3,3-Trifluoropropyl)trimethoxysilane
- (3,3,3-Trifluoropropyl)triethoxysilane
- (3,3,3-Trifluoropropyl)trichlorosilane
Uniqueness
(3,3,3-Trifluoropropyl)methyldichlorosilane is unique due to its specific combination of the trifluoropropyl group and the dichlorosilane moiety. This combination provides it with distinct reactivity and stability compared to other similar compounds. Its ability to form stable siloxane bonds and modify surface properties makes it particularly valuable in various industrial and research applications .
Properties
IUPAC Name |
dichloro-methyl-(3,3,3-trifluoropropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2F3Si/c1-10(5,6)3-2-4(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWQNEJUUFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(F)(F)F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027290 | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
675-62-7 | |
Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3,3-Trifluoropropyl)methyldichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,3,3-TRIFLUOROPROPYL)METHYLDICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38XGW8M24K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3,3,3-Trifluoropropyl)methyldichlorosilane contribute to the protective properties of the coating described in the research?
A: The research paper describes a multi-layered coating designed to protect metal surfaces from corrosion and the build-up of salt and paraffin deposits. While the specific role of this compound isn't explicitly detailed, it's used as the basis for the upper layer of the coating [].
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